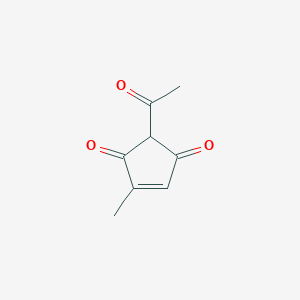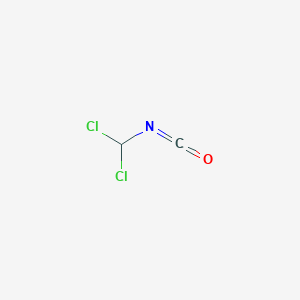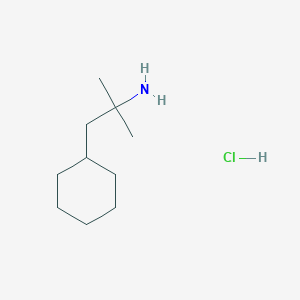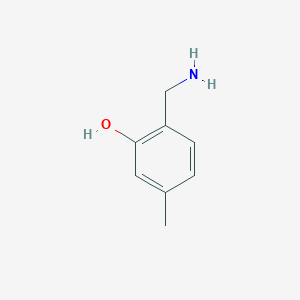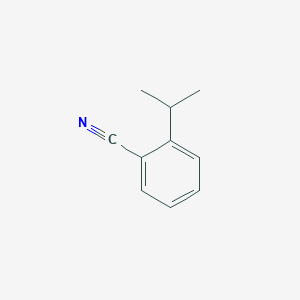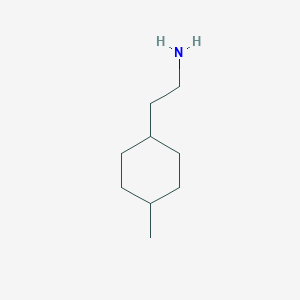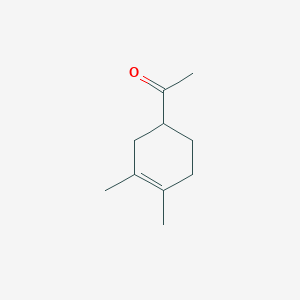
4-Acetyl-1,2-dimethylcyclohexene
Overview
Description
4-Acetyl-1,2-dimethylcyclohexene is a chemical compound with the molecular formula C10H16O . It contains a total of 27 bonds, including 11 non-H bonds, 2 multiple bonds, 1 rotatable bond, 2 double bonds, 1 six-membered ring, and 1 ketone .
Molecular Structure Analysis
The molecular structure of 4-Acetyl-1,2-dimethylcyclohexene includes a six-membered cyclohexene ring with two methyl groups and one acetyl group attached . The positions of these substituents can significantly affect the stability of the molecule .Scientific Research Applications
Synthesis Applications
4-Acetyl-1,2-dimethylcyclohexene is a chemical compound used in various synthesis processes. For example, it is involved in the synthesis of 2,2′-arylmethylene bis(3-hydroxy-5,5-dimethyl-2-cyclohexene-1-one) and 1,8-dioxooctahydroxanthenes, as demonstrated in a study using ZnO and ZnO–acetyl chloride catalysts (Maghsoodlou et al., 2010). Additionally, the compound has been employed in the preparation of trans-1,2-diamino-1,2-dimethylcyclohexane through a highly stereoselective oxidation process (Zhang & Jacobsen, 1991).
Photochemical and Pyrolytic Reactions
The compound has been studied for its role in photochemical and pyrolytic reactions. For example, research into the pyrolysis of 1-acetyl- and 1-isopropenyl-3-methylenecyclobutane, which are similar in structure to 4-acetyl-1,2-dimethylcyclohexene, sheds light on the thermal rearrangement processes of such compounds (Ooba, Ohta, & Kato, 1970). The vapor-phase photolysis of related compounds like cis- and trans-4,5-dimethylcyclohexenes has also been investigated, providing insight into the behavior of 4-acetyl-1,2-dimethylcyclohexene under similar conditions (Inoue, Takamuku, & Sakurai, 1975).
properties
IUPAC Name |
1-(3,4-dimethylcyclohex-3-en-1-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O/c1-7-4-5-10(9(3)11)6-8(7)2/h10H,4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RURLNOKRSSLTSA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(CC(CC1)C(=O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80451612 | |
| Record name | 4-acetyl-1,2-dimethylcyclohexene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80451612 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
41723-54-0 | |
| Record name | 4-acetyl-1,2-dimethylcyclohexene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80451612 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1S,4R)-1,3,3-trimethylbicyclo[2.2.1]heptan-2-one oxime](/img/structure/B1655677.png)
